molecular formula C24H27N3O2S B492667 3-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-methylphenyl)propanamide CAS No. 670272-95-4

3-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-methylphenyl)propanamide

Cat. No.: B492667
CAS No.: 670272-95-4
M. Wt: 421.6g/mol
InChI Key: QWRCDVRBYSQHBD-UHFFFAOYSA-N
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Description

The compound 3-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-methylphenyl)propanamide is a synthetic small molecule characterized by a quinoline core substituted with cyano, ethyl, dimethyl, and sulfanyl groups, coupled to a propanamide-linked 4-methylphenyl moiety. This article compares it with three structurally related compounds (Table 1), emphasizing substituent effects, synthetic pathways, and physicochemical profiles.

Properties

IUPAC Name

3-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-methylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2S/c1-5-17-18(14-25)23(27-19-12-24(3,4)13-20(28)22(17)19)30-11-10-21(29)26-16-8-6-15(2)7-9-16/h6-9H,5,10-13H2,1-4H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRCDVRBYSQHBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC2=C1C(=O)CC(C2)(C)C)SCCC(=O)NC3=CC=C(C=C3)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-methylphenyl)propanamide typically involves multiple steps. One common route starts with the preparation of the quinoline core, followed by the introduction of the cyano group and the sulfanyl linkage. The final step involves the formation of the propanamide moiety.

    Quinoline Core Synthesis: The quinoline core can be synthesized through a Friedländer reaction, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using cyanide salts.

    Formation of Sulfanyl Linkage: The sulfanyl linkage is typically formed through a thiolation reaction, where a thiol group is introduced to the quinoline core.

    Propanamide Formation: The final step involves the reaction of the intermediate with 4-methylphenylpropanoyl chloride to form the desired propanamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

    Substitution: The compound can undergo various substitution reactions, particularly at the quinoline core and the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Substitution reactions can be carried out using halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted quinoline and phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of quinoline have been shown to possess both antibacterial and antifungal activities. The presence of the sulfanyl group in this compound may enhance its interaction with microbial enzymes, leading to increased efficacy against pathogens .

Anti-inflammatory Effects

Quinoline derivatives are often investigated for their anti-inflammatory properties. The specific compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response. This potential application could be beneficial in treating conditions like arthritis or inflammatory bowel disease .

Anticancer Potential

Compounds containing quinoline structures have been explored for their anticancer properties. They may induce apoptosis in cancer cells or inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation. The unique functional groups in this compound could be optimized to enhance its selectivity and potency against various cancer types .

Neuroprotective Effects

Research has suggested that certain quinoline derivatives can exhibit neuroprotective effects, potentially useful in neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The compound's ability to cross the blood-brain barrier could make it a candidate for further investigation in neuropharmacology .

Synthesis and Characterization

The synthesis of 3-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-methylphenyl)propanamide typically involves multi-step reactions starting from readily available precursors. Key steps may include:

  • Formation of the Quinoline Core : Utilizing cyclization reactions to form the quinoline structure.
  • Introduction of Functional Groups : Employing methods such as nucleophilic substitutions to add the cyano and sulfanyl groups.
  • Amidation Reaction : Finally, coupling with 4-methylphenyl amine to form the final amide product.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound .

Case Study 1: Antimicrobial Screening

A study evaluated several quinoline derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that compounds similar to this compound exhibited significant antibacterial activity, suggesting that modifications to enhance lipophilicity could improve efficacy .

Case Study 2: Anti-inflammatory Activity

In vitro assays were conducted to assess the anti-inflammatory effects of related quinoline compounds on human fibroblast cells stimulated with lipopolysaccharides (LPS). The results indicated a marked reduction in pro-inflammatory cytokine production when treated with these compounds, highlighting their potential therapeutic applications in inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-methylphenyl)propanamide involves its interaction with specific molecular targets. The cyano group and the quinoline core are likely to play key roles in its binding to enzymes or receptors. The sulfanyl linkage may also contribute to its activity by facilitating the formation of covalent bonds with target molecules. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Comparison

Table 1: Key Structural Features of Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents Reference
Target Compound C₂₅H₂₈N₄O₂S 452.58 4-ethyl, propanamide chain, 3-cyano, 7,7-dimethyl N/A
2-[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide C₂₁H₂₁N₃O₂S 379.48 Acetamide chain, 4-methylphenyl, no ethyl group
2-[(3-cyano-7,7-dimethyl-5-oxo-4-thiophen-2-yl-1,4,6,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide C₂₇H₂₆N₄O₃S₂ 542.65 Thiophen-2-yl at position 4, ethoxyphenyl, acetamide chain
N-[3-cyano-7,7-dimethyl-5-oxo-4-phenyl-1-(4-sulfamoyl-phenyl)-1,4,5,6,7,8-hexahydro-quinolin-2-yl]acetamide C₂₆H₂₆N₄O₄S 490.58 Phenyl at position 4, sulfamoylphenyl, acetamide chain
Key Observations:

Backbone Variations: The target compound features a propanamide chain, which increases chain length compared to the acetamide analogs in , and . This elongation may enhance membrane permeability while slightly reducing aqueous solubility. The 4-ethyl group on the quinoline core distinguishes it from the 4-thiophen-2-yl () and 4-phenyl () substituents, influencing steric bulk and electronic properties.

Aromatic Moieties: The 4-methylphenyl group in the target compound and contrasts with the ethoxyphenyl () and sulfamoylphenyl () groups, affecting π-π stacking and solubility.

Physicochemical Properties

Table 2: Physicochemical Comparison

Property Target Compound Compound Compound Compound
logP ~4.0 (estimated) 3.9969 ~4.5 (estimated) ~3.8 (estimated)
Molecular Weight 452.58 379.48 542.65 490.58
Hydrogen Bond Acceptors 5 7 8 9
Polar Surface Area ~80 Ų 63.59 Ų ~90 Ų ~110 Ų
Key Observations:
  • Lipophilicity : The target compound’s logP (~4.0) aligns with , suggesting moderate lipophilicity suitable for oral bioavailability. The higher logP of (~4.5) reflects its thiophene and ethoxy groups.
  • Polar Surface Area (PSA) : The target compound’s PSA (~80 Ų) is intermediate, balancing membrane permeability and solubility. The sulfamoyl group in increases PSA (~110 Ų), likely reducing blood-brain barrier penetration.

Pharmacological Implications

  • Potency vs. Solubility : The propanamide chain in the target compound may improve target binding compared to shorter chains in , but its higher molecular weight (452.58 vs. 379.48 in ) could limit solubility.
  • Metabolic Stability : The 4-ethyl group may confer greater metabolic stability than the thiophene () or phenyl () groups, which are prone to oxidative metabolism.
  • Toxicity Profile : Absence of halogens (cf. iodophenyl in ) reduces risk of off-target interactions but may lower potency.

Biological Activity

The compound 3-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-methylphenyl)propanamide , also referred to by its CAS number 670272-94-3 , is a complex organic molecule with notable biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on existing research.

The molecular formula of this compound is C24H27N3O3S , with a molecular weight of approximately 437.55 g/mol . The structural features include a quinoline core, a cyano group, and a sulfanyl linkage, which contribute to its biological activity.

PropertyValue
Molecular FormulaC24H27N3O3S
Molecular Weight437.55 g/mol
CAS Number670272-94-3
Chemical StructureChemical Structure

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. A study demonstrated that derivatives containing the quinoline structure show moderate to significant antibacterial and antifungal activities. The lipophilicity of these compounds often correlates with their antimicrobial effectiveness .

Enzyme Inhibition

One of the key areas of interest is the compound's ability to inhibit specific enzymes. For example, related compounds have been shown to inhibit butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative diseases. The IC50 value for some analogs was reported at approximately 46.42 μM , indicating potential therapeutic applications in treating conditions like Alzheimer's disease .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Quinoline derivatives have been investigated for their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Case Studies

  • Study on Antimicrobial Properties : A series of synthesized quinoline derivatives were tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the sulfanyl position enhanced antibacterial activity significantly compared to unmodified compounds .
  • Cholinesterase Inhibition Research : In a comparative study of several compounds with similar structures, it was found that those with the cyano group exhibited better inhibition of cholinesterase enzymes than their counterparts without this functional group. This suggests that the cyano moiety plays a crucial role in enhancing biological activity .

The mechanism by which This compound exerts its biological effects is likely multifaceted:

  • Enzyme Interaction : The compound may interact with active sites on enzymes like BChE, leading to competitive inhibition.
  • Cellular Uptake : Its lipophilic nature may facilitate cellular uptake, allowing it to reach intracellular targets effectively.
  • Signal Pathway Modulation : It may influence key signaling pathways related to apoptosis and cell cycle regulation in cancer cells.

Q & A

Q. What experimental strategies can optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Use Design of Experiments (DoE) to systematically vary parameters (e.g., solvent polarity, reaction time, temperature). For example, a central composite design can model nonlinear interactions, while response surface methodology identifies optimal conditions .
  • Evidence from sulfonamide synthesis suggests polar aprotic solvents (e.g., dioxane) enhance reactivity, with controlled reagent addition (e.g., oxalyl chloride) improving yields up to 73% .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

  • 1H/13C-NMR : Assign peaks using deuterated DMSO for solubility, focusing on sulfanyl (δ 3.81–7.92 ppm) and carbonyl groups (δ 162–180 ppm). Compare with similar quinoline derivatives to confirm substituent positions .
  • FTIR : Identify key functional groups (e.g., C≡N stretch at ~2220 cm⁻¹, C=O at ~1650 cm⁻¹) .
  • HPLC-MS : Quantify purity and detect side products using reverse-phase C18 columns with acetonitrile/water gradients.

Q. What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

  • Follow H313 (skin contact hazard) and P264 (post-handling washing) guidelines. Use fume hoods for synthesis steps involving volatile reagents (e.g., oxalyl chloride) .
  • Implement PPE: Nitrile gloves, chemical-resistant aprons, and full-face shields during crystallization steps .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Conduct accelerated stability studies : Expose samples to 40°C/75% RH for 6 months, with periodic HPLC analysis to monitor degradation (e.g., hydrolysis of the sulfanyl group). Compare with control batches stored at -20°C .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

Methodological Answer:

  • Perform DFT calculations (e.g., Gaussian, ORCA) to simulate NMR chemical shifts. Discrepancies in aromatic proton shifts may indicate conformational flexibility, requiring molecular dynamics simulations to assess rotational barriers .
  • Replicate experiments under controlled humidity/temperature to isolate environmental artifacts .

Q. What mechanistic insights guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Use reaction path search methods (e.g., quantum chemical calculations) to map intermediates and transition states. For example, modifying the 3-cyano group’s electron-withdrawing effects could alter reactivity at the sulfanyl bridge .
  • Validate hypotheses via kinetic studies (e.g., time-resolved FTIR to monitor intermediate formation) .

Q. How can heterogeneous reaction systems be optimized for scalable synthesis?

Methodological Answer:

  • Employ membrane separation technologies (e.g., nanofiltration) to recover catalysts and reduce waste. For instance, polymeric membranes with 200–500 Da MWCO can separate unreacted reagents from the product .
  • Use computational fluid dynamics (CFD) to model mixing efficiency in continuous-flow reactors .

Q. What green chemistry principles apply to reducing environmental impact during synthesis?

Methodological Answer:

  • Replace dioxane with biobased solvents (e.g., cyclopentyl methyl ether) to improve sustainability.
  • Integrate catalytic asymmetric synthesis to minimize stoichiometric reagents. For example, chiral Brønsted acids could enantioselectively form the dihydroquinolinone core .

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